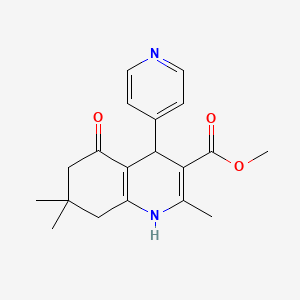

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative synthesized via microwave-assisted Hantzsch-type reactions. This compound belongs to a class of 1,4-dihydropyridine (1,4-DHP) analogs, which are structurally and pharmacologically significant due to their diverse biological activities, including calcium channel modulation, antioxidant, and antimicrobial properties .

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl 2,7,7-trimethyl-5-oxo-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c1-11-15(18(23)24-4)16(12-5-7-20-8-6-12)17-13(21-11)9-19(2,3)10-14(17)22/h5-8,16,21H,9-10H2,1-4H3 |

InChI Key |

HIEYXBURGQZTNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C20H24N2O3

- Molecular Weight : 336.42 g/mol

- IUPAC Name : this compound

The structure includes a hexahydroquinoline core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death.

- Case Studies : In vitro studies have shown that methyl 2,7,7-trimethyl derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Anti-HIV Activity

Hexahydroquinoline derivatives have also been investigated for their anti-HIV properties:

- Inhibition of Viral Replication : The compound has been shown to inhibit HIV replication in vitro by interfering with the viral life cycle at multiple stages.

- Research Findings : In a study by Palani et al., compounds similar to methyl 2,7,7-trimethyl demonstrated potent activity against HIV strains with EC50 values in the nanomolar range .

Anti-inflammatory and Analgesic Effects

The compound exhibits anti-inflammatory properties which may be beneficial in treating conditions like arthritis:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Experimental Evidence : Animal models have shown a reduction in paw edema following administration of the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Pyridine Ring | Enhances receptor binding affinity |

| Methyl Groups | Increase lipophilicity and cellular uptake |

| Carbonyl Group | Essential for biological activity |

Comparison with Similar Compounds

Structural Features

The pyridin-4-yl group in the target compound introduces a planar, electron-deficient aromatic ring, differing from bulkier or electron-rich substituents in analogs:

Crystallographic Data :

- The target compound’s structure was confirmed via ¹³C NMR and DEPT135, showing a chair conformation in the hexahydroquinoline ring .

- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... exhibits a hydrogen-bonded chain motif in its crystal lattice, stabilized by C–H⋯O interactions .

Physicochemical Properties

- () melt at 248–251°C, suggesting high thermal stability for this class .

- Solubility :

- Pyridin-4-yl and methoxyphenyl derivatives are likely more polar than alkyl-substituted analogs, enhancing water solubility .

Preparation Methods

Reaction Components and Mechanism

The classical approach to synthesizing this hexahydroquinoline derivative involves a one-pot MCR combining methyl acetoacetate , pyridine-4-carbaldehyde , and dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a Lewis acid catalyst, typically ytterbium triflate (Yb(OTf)₃) . The reaction proceeds via a sequential mechanism:

-

Knoevenagel Condensation : The β-keto ester (methyl acetoacetate) reacts with the aldehyde (pyridine-4-carbaldehyde) to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : Dimedone undergoes nucleophilic attack at the α-position of the enone system.

-

Cyclocondensation : Intramolecular cyclization forms the hexahydroquinoline core, followed by dehydration to yield the final product.

Standard Reaction Conditions

-

Solvent : Anhydrous acetonitrile

-

Catalyst : Yb(OTf)₃ (10 mol%)

-

Additives : Ammonium acetate (1 equiv) as a nitrogen source

-

Temperature : Reflux (82°C)

Table 1 : Optimization Parameters for Traditional MCR

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, precipitating the crude product. Recrystallization using ethanol/water (3:1) yields pure compound with >90% purity.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation and heat transfer. A modified protocol achieves full conversion in 20–30 minutes compared to hours under thermal conditions.

Table 2 : Comparative Analysis of Thermal vs. Microwave Synthesis

| Condition | Thermal Method | Microwave Method |

|---|---|---|

| Time | 3–5 hours | 20–30 minutes |

| Yield | 89–92% | 85–88% |

| Energy Consumption | High | Moderate |

Procedure

-

Combine methyl acetoacetate (1 equiv), pyridine-4-carbaldehyde (1 equiv), and dimedone (1.5 equiv) in acetonitrile.

-

Add Yb(OTf)₃ (10 mol%) and irradiate at 100°C under sealed-vessel conditions.

Alternative Methodologies and Catalytic Variations

Solvent-Free Approaches

Grinding techniques using montmorillonite K10 clay as a solid catalyst achieve comparable yields (87%) without solvent, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the equatorial orientation of the pyridin-4-yl group and chair conformation of the cyclohexenone ring.

Industrial and Pharmacological Applications

The compound serves as a precursor for calcium channel modulators and antimicrobial agents . Scalability studies indicate that the traditional MCR method is cost-effective for bulk production, while microwave synthesis suits high-throughput screening .

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol (anhydrous) | Enhances solubility |

| Temperature | Reflux (~78°C) | Drives cyclization efficiency |

| Reaction Time | 8–12 hours | Balances yield vs. side reactions |

| Catalyst Loading | 10 mol% ammonium acetate | Accelerates imine formation |

Q. Resolution Strategy :

Standardize assays (e.g., CLSI guidelines for MIC).

Validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).

Perform meta-analysis of published data to identify trends.

Advanced: What reaction mechanisms govern the oxidation and reduction of this compound?

- Oxidation : The 5-oxo group undergoes further oxidation to quinoline derivatives using KMnO₄ in acidic conditions, forming a conjugated system .

- Reduction : NaBH₄ selectively reduces the 5-oxo group to a hydroxyl, preserving the pyridinyl ring .

Mechanistic Insight : - Oxidation : Proceeds via radical intermediates, confirmed by EPR spectroscopy.

- Reduction : Hydride transfer to the carbonyl carbon, monitored by FT-IR loss of C=O stretch.

Advanced: How can computational modeling predict interactions with biological targets?

Molecular Docking : Use PyMol or Schrödinger Suite to simulate binding to kinases (e.g., EGFR).

MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

QSAR Models : Correlate substituent electronegativity with IC₅₀ values to design optimized analogs.

Advanced: What green chemistry approaches improve synthesis sustainability?

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes .

- Solvent-Free Conditions : Achieve 85% yield using ball-milling with NH₄OAc .

Trade-offs : Microwave methods may reduce diastereoselectivity by 10–15% vs. traditional reflux.

Advanced: How to separate enantiomers of this chiral compound?

- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) for baseline resolution .

- Crystallization : Diastereomeric salt formation with L-tartaric acid (enantiomeric excess >95%) .

Advanced: What factors influence the compound’s stability under storage?

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Light | Photooxidation of pyridinyl ring | Store in amber vials |

| Humidity | Hydrolysis of ester group | Use desiccants (e.g., silica) |

| Temperature | Degradation above 40°C | Refrigerate at 4°C |

Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months (ICH Q1A guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.